![molecular formula C23H30N2O2 B14367890 4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) CAS No. 90167-87-6](/img/structure/B14367890.png)
4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) is an organic compound with the molecular formula C23H30N2O2 It is a derivative of benzaldehyde, featuring two benzaldehyde moieties connected by a propane-1,3-diylbis(ethylazanediyl) linker
Preparation Methods
The synthesis of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 1,3-diaminopropane in dry methanol under reflux conditions. The reaction proceeds with a 2:1 molar ratio of the aldehyde to the diamine, resulting in the formation of the desired product as a yellow solid with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) include:
4,4’-[1,3-Propanediylbis(ethylimino)]bis(2-methylbenzaldehyde): Shares a similar structure but with slight variations in the linker and functional groups.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents on the benzaldehyde moieties. The uniqueness of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90167-87-6 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[ethyl-[3-(N-ethyl-4-formyl-3-methylanilino)propyl]amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C23H30N2O2/c1-5-24(22-10-8-20(16-26)18(3)14-22)12-7-13-25(6-2)23-11-9-21(17-27)19(4)15-23/h8-11,14-17H,5-7,12-13H2,1-4H3 |
InChI Key |
RBRQJNLHPZECJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN(CC)C1=CC(=C(C=C1)C=O)C)C2=CC(=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


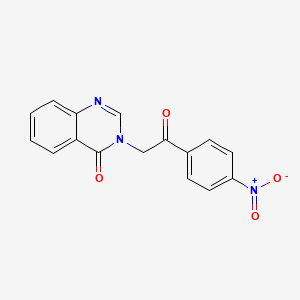
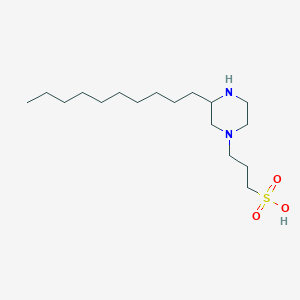
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
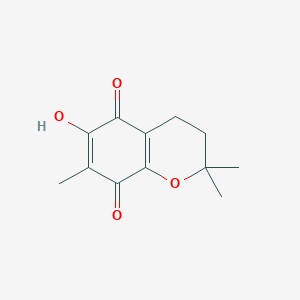
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
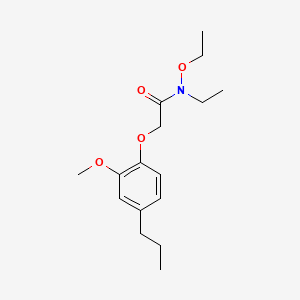
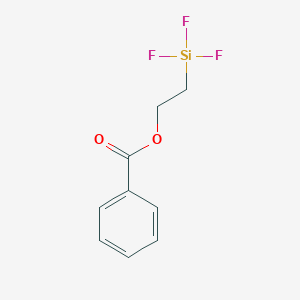
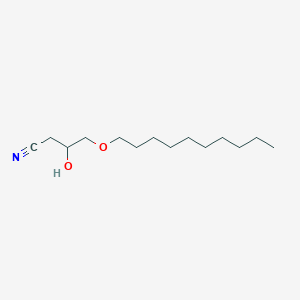
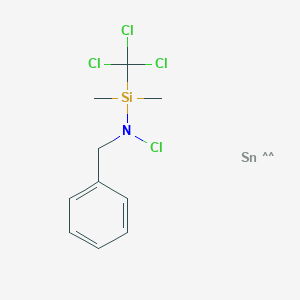
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
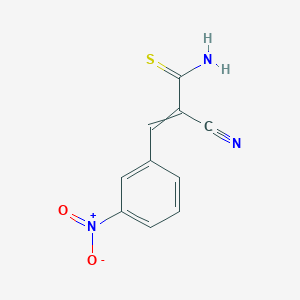
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
